(R)-2-methyloxetane

Enantiomeric purity Chiral pool synthesis Complexation gas chromatography

(R)-2-Methyloxetane (CAS 81244-76-0) is a single-enantiomer, four-membered cyclic ether bearing a methyl substituent at the 2-position with defined (R) absolute configuration. As a chiral oxetane derivative, it combines the inherent ring strain and synthetic versatility of the oxetane scaffold with the stereochemical information required for enantioselective transformations.

Molecular Formula C4H8O
Molecular Weight 72.11 g/mol
Cat. No. B13011416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-methyloxetane
Molecular FormulaC4H8O
Molecular Weight72.11 g/mol
Structural Identifiers
SMILESCC1CCO1
InChIInChI=1S/C4H8O/c1-4-2-3-5-4/h4H,2-3H2,1H3/t4-/m1/s1
InChIKeyFZIIBDOXPQOKBP-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-Methyloxetane – Chiral Oxetane Building Block for Enantioselective Synthesis and Polymer Chemistry


(R)-2-Methyloxetane (CAS 81244-76-0) is a single-enantiomer, four-membered cyclic ether bearing a methyl substituent at the 2-position with defined (R) absolute configuration. As a chiral oxetane derivative, it combines the inherent ring strain and synthetic versatility of the oxetane scaffold with the stereochemical information required for enantioselective transformations [1]. The compound serves as a monomer for optically active polyoxetanes, a chiral building block for natural product synthesis, and a probe molecule for stereochemical mechanistic studies [2].

Why Racemic or (S)-2-Methyloxetane Cannot Substitute for (R)-2-Methyloxetane in Procurement Decisions


In chiral chemistry, enantiomers are not interchangeable. The (R) and (S) enantiomers of 2-methyloxetane exhibit opposite optical rotations and, critically, are accessed through divergent synthetic routes with dramatically different enantiomeric purities: (S)-2-methyloxetane can be obtained at 99.0% ee from allothreonine, whereas (R)-2-methyloxetane from the epimeric threonine route suffers substantial racemization, yielding only 73.6% ee [1]. Substituting the racemate (CAS 2167-39-7) for the single enantiomer eliminates all stereochemical information, rendering the material useless for enantioselective polymerization, chiral stationary phase development, or asymmetric synthesis applications where enantiopurity directly governs product performance [1][2].

Quantitative Differentiation Evidence for (R)-2-Methyloxetane Against Closest Analogs


Enantiomeric Purity Divergence: (R) vs. (S)-2-Methyloxetane from Chiral Pool Amino Acids

When prepared from chiral pool amino acids, (R)-2-methyloxetane and (S)-2-methyloxetane exhibit a striking enantiomeric purity gap. From (2S,3R)-threonine (>99.8% ee), (R)-2-methyloxetane is obtained with only 73.6% ee, whereas from the epimer (2S,3S)-allothreonine (>99.7% ee), (S)-2-methyloxetane is obtained with 99.0% ee [1]. This 25.4 percentage-point differential reflects a 13.2% racemization during the threonine-to-(R)-oxetane pathway, versus <0.5% racemization in the allothreonine-to-(S)-oxetane pathway [1]. The specific rotation of (R)-2-methyloxetane at 73.6% ee was measured as [α]D −24.1° (neat), while (S)-2-methyloxetane at 99.0% ee extrapolates to [α]D +34.7° (neat) [1].

Enantiomeric purity Chiral pool synthesis Complexation gas chromatography

Thermal Decomposition Regioselectivity: 2-Methyloxetane vs. 3-Methyloxetane Activation Energy and Pathway Partitioning

2-Methyloxetane undergoes thermal decomposition via two competing unimolecular channels due to ring asymmetry: pathway k1 produces propene + formaldehyde (Ea = 249.2 ± 2.2 kJ mol⁻¹), while pathway k2 produces ethylene + acetaldehyde (Ea = 269.8 ± 3.3 kJ mol⁻¹) [1]. In contrast, 3-methyloxetane decomposes through a single dominant channel yielding propene + formaldehyde with Ea = 258.7 ± 3.7 kJ mol⁻¹ [1]. At 700 K, the computed rate constant for 2-methyloxetane (k1 pathway) is 8.27 × 10⁻⁵ s⁻¹ [2]. The NBO analysis reveals that the σ(C3–C4) → σ*(O1–C2) resonance stabilization energy decreases from oxetane (2.63 kcal mol⁻¹) to 2-methyloxetane (2.59 kcal mol⁻¹) to 2,2-dimethyloxetane (2.45 kcal mol⁻¹), confirming that methyl substitution at the 2-position labilizes the ring relative to unsubstituted oxetane but less so than gem-dimethyl substitution [3].

Thermal decomposition kinetics Activation energy Regioselectivity

Cationic Copolymerization Reactivity: 2-Methyloxetane Outperforms Tetrahydrofuran and Epichlorohydrin

In cationic copolymerization systems catalyzed by BF₃·O(C₂H₅)₂, BF₃·O(CH₂)₄ with glycols, Al(C₂H₅)₃, and SnCl₄, 2-methyloxetane exhibits a higher relative activity than both tetrahydrofuran (THF) and epichlorohydrin [1]. This differential reactivity enables the preferential incorporation of 2-methyloxetane into growing copolymer chains, yielding copolymers with terminal hydroxide groups when copolymerized with THF [1]. The enhanced reactivity stems from the combination of oxetane ring strain and the electron-donating methyl substituent at the 2-position, which stabilizes the oxonium ion propagating species relative to the unsubstituted THF system.

Copolymerization reactivity Cationic ring-opening polymerization Monomer reactivity ratio

Friedel-Crafts Stereochemical Outcome: Configurational Inversion with Optically Active 2-Methyloxetane

The Friedel-Crafts alkylation of benzene with optically active (+)-2-methyloxetane in the presence of Lewis acids (AlCl₃, SnCl₄, TiCl₄) yields 3-phenyl-1-butanol with 20–60% inversion of configuration at the reaction center, accompanied by optically active chloro-butanol by-products [1]. This stereochemical leakage—ranging from partial retention to majority inversion depending on the Lewis acid employed—reflects a mechanism poised between SN1-like and SN2-like pathways at the electrophilic carbon of the oxetane ring. The degree of inversion serves as a sensitive mechanistic probe for the nature of the electrophilic activation.

Friedel-Crafts alkylation Stereochemistry Configurational inversion

Enantiomer Resolution Speed: 2-Methyloxetane Enantiomers Resolved in 15 Seconds on Chiral Stationary Phases

Racemic 2-methyloxetane can be baseline-resolved into its (R) and (S) enantiomers in only 15 seconds using immobilized Chirasil-Nickel chiral stationary phases by complexation gas chromatography [1]. This extraordinarily fast separation—achieved on open tubular capillary columns—is also compatible with supercritical fluid chromatography (SFC) using supercritical CO₂ as mobile phase, extending the method to less volatile oxetane derivatives [1]. The rapid resolution enables high-throughput enantiomeric purity determination for quality control of (R)-2-methyloxetane batches.

Enantiomer separation Complexation gas chromatography Chiral stationary phase

Physicochemical Property Gradient Across Methyl-Substituted Oxetane Series

Methyl substitution on the oxetane ring produces a systematic shift in key physicochemical properties that directly impacts handling, formulation, and separation. The boiling point increases from 50 °C (oxetane) to 59 °C (2-methyloxetane) to 67.9 °C (2,2-dimethyloxetane) [1][2]. Density decreases from 0.893 g/cm³ (oxetane) to 0.848 g/cm³ at 20 °C (2-methyloxetane) [1][2]. The ACD/LogP for (2R)-2-methyloxetane is 0.25, and the topological polar surface area is 9.2 Ų , indicating very low lipophilicity and high aqueous miscibility relative to more heavily substituted oxetane derivatives used in medicinal chemistry.

Boiling point Density Lipophilicity Physicochemical properties

Validated Application Scenarios for (R)-2-Methyloxetane Based on Quantitative Differentiation Evidence


Synthesis of Optically Active Poly(2-methyloxetane) with Defined Main-Chain Chirality

The availability of (R)-2-methyloxetane with verified enantiomeric purity is a prerequisite for studying the chiral properties of optically active poly(2-methyloxetane) [1]. Because the (R) enantiomer from threonine routes yields only 73.6% ee, procurement must specify enantiomeric purity thresholds and independent GC verification on chiral stationary phases (15-second assay available [2]) to ensure that the resulting polymer exhibits the desired chiroptical properties rather than properties averaged by enantiomeric contamination.

Mechanistic Probe for Stereochemical Outcome in Electrophilic Ring-Opening Reactions

The documented 20–60% configurational inversion range in Friedel-Crafts alkylation with optically active 2-methyloxetane [3] establishes this compound as a calibrated stereochemical probe. Researchers investigating Lewis acid effects on reaction mechanism can use (R)-2-methyloxetane of known ee to quantify the degree of inversion, directly comparing results against literature benchmarks for AlCl₃, SnCl₄, and TiCl₄.

Copolymer Synthesis Requiring Preferential Oxetane Incorporation Over THF or Epichlorohydrin

When copolymerizing with tetrahydrofuran or epichlorohydrin under cationic conditions, 2-methyloxetane exhibits higher relative activity [4], enabling kinetically controlled incorporation of oxetane units. This is particularly relevant for producing telechelic copolymers with terminal hydroxyl groups, where the oxetane-derived segments introduce chain-end functionality for subsequent crosslinking or chain extension.

High-Temperature Process Design Requiring Predictable Decomposition Product Selectivity

The dual-pathway thermal decomposition of 2-methyloxetane—with a 20.6 kJ mol⁻¹ barrier difference favoring propene + formaldehyde (Ea = 249.2 kJ mol⁻¹) over ethylene + acetaldehyde (Ea = 269.8 kJ mol⁻¹) [5]—allows process engineers to predict dominant decomposition products at specific temperatures. At 700 K, the k1 pathway rate constant of 8.27 × 10⁻⁵ s⁻¹ [6] provides a quantitative basis for residence time calculations in flow reactors.

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